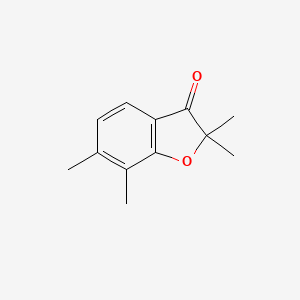
4-Dimethylamino-6-methylpyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dimethylamino-6-methylpyridine-2-carboxylic acid is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of a dimethylamino group at the 4-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylamino-6-methylpyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-dimethylaminopyridine with methyl iodide to introduce the methyl group at the 6-position. This is followed by the oxidation of the resulting intermediate to introduce the carboxylic acid group at the 2-position. The reaction conditions typically involve the use of strong bases and oxidizing agents under controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods often optimize the reaction conditions to minimize by-products and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
4-Dimethylamino-6-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development .
Aplicaciones Científicas De Investigación
4-Dimethylamino-6-methylpyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including esterifications and acylations.
Biology: The compound is studied for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the synthesis of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of 4-Dimethylamino-6-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group enhances its nucleophilicity, making it an effective catalyst in acylation reactions. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their reactivity and stability. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile tool in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminopyridine (DMAP): Similar in structure but lacks the methyl and carboxylic acid groups.
6-Methylpyridine-2-carboxylic acid: Similar but lacks the dimethylamino group.
2,6-Dimethylpyridine: Lacks the dimethylamino and carboxylic acid groups
Uniqueness
4-Dimethylamino-6-methylpyridine-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical properties. The presence of both the dimethylamino and carboxylic acid groups allows it to participate in a wider range of chemical reactions compared to its analogues. This makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
4-(dimethylamino)-6-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-4-7(11(2)3)5-8(10-6)9(12)13/h4-5H,1-3H3,(H,12,13) |
Clave InChI |
CQMOEANOFLUBND-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C(=O)O)N(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-tert-Butyl-[1,2,4]oxadiazol-5-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B8409514.png)











![Diphenyl[2-(trimethoxysilyl)ethyl]phosphane](/img/structure/B8409600.png)
